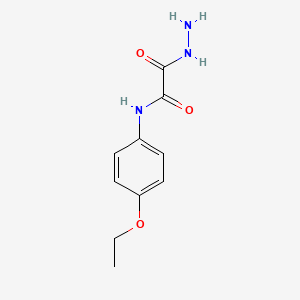

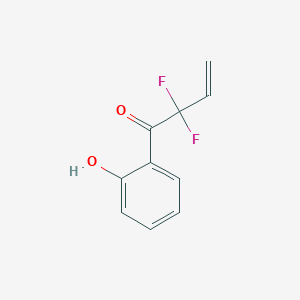

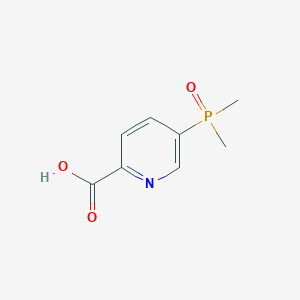

![molecular formula C19H13Cl2N3O2S B2881839 N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 1023356-72-0](/img/structure/B2881839.png)

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fluorescence Sensing and Intracellular Imaging

Naphthalene-based sulfonamide compounds have shown promise in fluorescence sensing and intracellular imaging applications. A study highlighted the use of a naphthalene-based sulfonamide Schiff base as a fluorescence turn-on probe for selective detection of Al3+ ions in aqueous systems. This probe exhibited significant fluorescence enhancement upon interaction with Al3+, making it suitable for intracellular detection of Al3+ ions in cultured cells. The study also explored the antimicrobial activity of the probe, demonstrating its potential for bio-compatibility and non-mutagenicity in medical and environmental monitoring applications (Mondal et al., 2015).

Proton Exchange Membranes

Research into sulfonated naphthalene derivatives has yielded significant advancements in the development of proton exchange membranes (PEMs) for fuel cell applications. One study synthesized sulfonated naphthalene dianhydride-based polyimide copolymers, assessing their suitability for fuel cell applications through evaluations of water sorption, proton conductivity, and methanol permeability. The results indicated that these copolymers could offer a viable alternative to traditional Nafion membranes, potentially enhancing fuel cell efficiency and durability (Einsla et al., 2005).

Anticancer Properties

The synthesis and biological evaluation of naphthalene sulfonamide derivatives have also been explored for their anticancer properties. A study on phenylaminosulfanyl-1,4-naphthoquinone derivatives demonstrated potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. These compounds induced apoptosis and arrested the cell cycle, suggesting their potential as therapeutic agents for cancer treatment (Ravichandiran et al., 2019).

Sensor Applications

Naphthalene sulfonamide compounds have been utilized in sensor applications, particularly for the detection of metal ions. One study developed a carbon paste sensor using a naphthalene sulfonamide derivative as a sensing material for Er(III) ions. The modified sensor exhibited improved sensitivity and selectivity compared to traditional sensors, highlighting the utility of naphthalene sulfonamide compounds in analytical chemistry (Faridbod et al., 2009).

Propiedades

IUPAC Name |

N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O2S/c20-18-19(21)24(12-22-18)16-8-6-15(7-9-16)23-27(25,26)17-10-5-13-3-1-2-4-14(13)11-17/h1-12,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWJKCTYWDMAQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)N4C=NC(=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

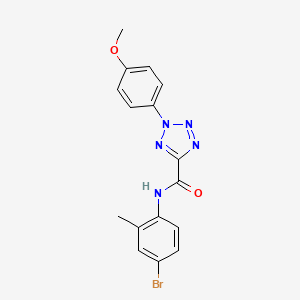

![N-(2-fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2881761.png)

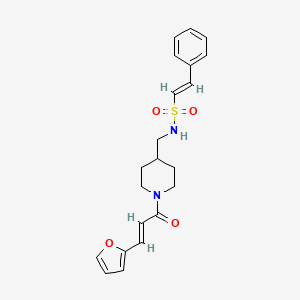

![3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2881764.png)

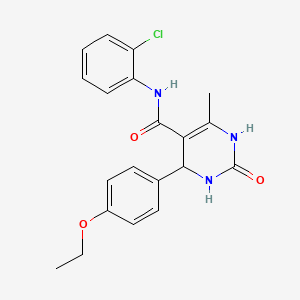

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2881765.png)

![3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol](/img/structure/B2881774.png)

![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B2881779.png)